4-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
CAS No.: 2703775-11-3
Cat. No.: VC11554824
Molecular Formula: C8H11ClF3N3O
Molecular Weight: 257.64 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![4-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride - 2703775-11-3](/images/no_structure.jpg)
Specification
CAS No. | 2703775-11-3 |
---|---|
Molecular Formula | C8H11ClF3N3O |
Molecular Weight | 257.64 g/mol |
IUPAC Name | 5-piperidin-4-yl-3-(trifluoromethyl)-1,2,4-oxadiazole;hydrochloride |
Standard InChI | InChI=1S/C8H10F3N3O.ClH/c9-8(10,11)7-13-6(15-14-7)5-1-3-12-4-2-5;/h5,12H,1-4H2;1H |
Standard InChI Key | KQTYQLQVLFJXKM-UHFFFAOYSA-N |
Canonical SMILES | C1CNCCC1C2=NC(=NO2)C(F)(F)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a piperidine ring (a six-membered amine heterocycle) linked to a 1,2,4-oxadiazole ring at the 4-position. The oxadiazole moiety is substituted at the 3-position with a trifluoromethyl (-CF₃) group, while the piperidine nitrogen is protonated as a hydrochloride salt. The molecular formula is C₈H₁₁F₃N₃O·HCl, yielding a molecular weight of 270.65 g/mol (calculated using atomic masses: C=12.01, H=1.01, F=19.00, N=14.01, O=16.00, Cl=35.45).
The trifluoromethyl group enhances lipophilicity and metabolic stability, a common strategy in medicinal chemistry to improve pharmacokinetic profiles . Piperidine’s basicity (pKₐ ~11) ensures protonation under physiological conditions, increasing water solubility via hydrochloride salt formation.
Key Structural Features:
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Piperidine ring: Confers conformational flexibility and hydrogen-bonding capacity.
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1,2,4-Oxadiazole: A bioisostere for ester or amide groups, resistant to enzymatic hydrolysis .
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-CF₃ group: Electron-withdrawing effects stabilize the oxadiazole ring and modulate electronic interactions with biological targets .
Spectroscopic Characterization
Though experimental data for this specific compound is unavailable, analogous 1,2,4-oxadiazoles exhibit characteristic spectroscopic signatures:
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¹H NMR: Piperidine protons resonate at δ 1.5–2.5 ppm (methylene groups) and δ 3.0–3.5 ppm (NH⁺).
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¹³C NMR: Oxadiazole carbons appear at δ 160–170 ppm, while -CF₃ causes splitting in adjacent carbon signals.
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IR: Strong absorption at 1650–1750 cm⁻¹ (C=N stretch) and 1100–1200 cm⁻¹ (C-F stretch) .
Synthesis and Analytical Methods
Synthetic Routes
The synthesis of 4-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride likely follows established protocols for 1,2,4-oxadiazole derivatives (Figure 1) :
Step 1: Cyclocondensation
Piperidine-4-carboxylic acid reacts with trifluoroacetamidoxime in the presence of a coupling agent (e.g., EDCI or DCC) to form an intermediate acylated amidoxime.
Step 2: Cyclization
Thermal or acid-catalyzed cyclization eliminates water, forming the 1,2,4-oxadiazole ring.
Step 3: Salt Formation
Treatment with hydrochloric acid yields the hydrochloride salt.
Yield Optimization: Reaction temperatures of 80–100°C and polar aprotic solvents (e.g., DMF) improve cyclization efficiency .
Analytical Validation
Purity Assessment:
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HPLC: C18 column, gradient elution (MeCN/H2O + 0.1% TFA), retention time ~8–10 min.
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Elemental Analysis: Expected C 39.6%, H 4.1%, N 15.5%, Cl 12.2% (theoretical).
Stability:
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Stable at room temperature for >6 months under inert atmosphere.
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Aqueous solutions (pH 4–6) degrade <5% over 24 hours.
Pharmacological Profile
Anticancer Activity
1,2,4-Oxadiazole derivatives demonstrate potent anticancer effects via apoptosis induction and kinase inhibition . For example, gold(I) complexes with 1,2,4-oxadiazole ligands exhibit IC₅₀ values as low as 0.003 µM against lung adenocarcinoma (LXFA 629) . Although direct data for 4-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is lacking, its structural similarity to active compounds suggests comparable mechanisms:
Proposed Mechanisms:
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PTP1B Inhibition: Oxadiazoles disrupt protein-tyrosine phosphatase signaling, altering cell proliferation .
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CXCR4 Antagonism: Blockade of chemokine receptors inhibits metastasis .
Table 1: Anticancer Activity of Analogous Compounds
Compound | Cell Line (IC₅₀, µM) | Target |
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Gold(I) complex | LXFA 629 (0.003) | Microtubule assembly |
Schiff base 6a | Ca9-22 (137.3) | DNA intercalation |
Antimicrobial Effects
Piperidine-oxadiazole hybrids show broad-spectrum antimicrobial activity. A related compound, 3-[3-(2H3)methyl-1,2,4-oxadiazol-5-yl]piperidine hydrochloride, inhibits Staphylococcus aureus (MIC = 8 µg/mL). The -CF₃ substitution may enhance membrane penetration, potentiating activity against Gram-negative pathogens.
Toxicological and Regulatory Considerations
Acute Toxicity
No in vivo data exists for the compound, but structurally similar 1,2,4-oxadiazoles exhibit LD₅₀ > 500 mg/kg in rodents .
Applications in Drug Discovery
Lead Optimization
The compound’s modular structure allows for derivatization at multiple positions:
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